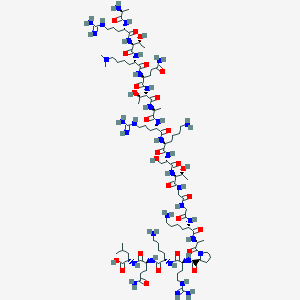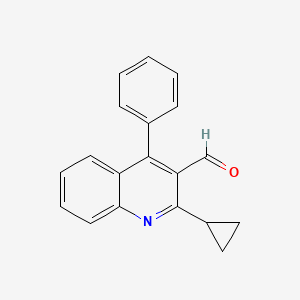
H-Ala-Arg-Thr-Lys(Me2)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Histone peptide. Substrate for methyltransferase/demethylase enzymes. Peptide derived from human histone isotype 3.1.
科学的研究の応用
Sequence Analysis and Protein Identification
The peptide sequence has been used in the identification and analysis of proteins. Specifically, it has been part of the amino terminal sequence determination in studies related to various proteins, including calf thymus histone 3. The sequence analysis provides insights into the structure and function of proteins and their role in biological processes. This application is crucial in understanding protein function, interactions, and the role of specific sequences in protein activity and stability (Olson et al., 1972).
Comparative Protein Structure Analysis
The sequence has been instrumental in comparative studies of protein structures. Such comparative analysis helps in understanding the evolutionary relationships between proteins from different species and can provide insights into the mechanisms of protein function. These analyses are essential in fields like molecular biology and bioinformatics, where understanding the structure-function relationship in proteins is fundamental (Uehara et al., 1980).
Insights into Histone Proteins
Research involving this peptide sequence has contributed to the understanding of histone proteins, which play a crucial role in the structural organization of DNA in the cell nucleus. Studies have detailed the amino acid sequences of various histone proteins, shedding light on their structure and potential modifications that can affect gene expression and chromatin dynamics (Strickland et al., 1977).
Understanding Protein Synthesis and Modification
The sequence is also significant in the study of protein synthesis and post-translational modifications. Understanding these processes is crucial for comprehending how proteins acquire their final structure and function, and how modifications can affect their activity. This knowledge is vital in fields like pharmacology and genetic engineering, where protein function manipulation is often required (Ogawa et al., 1969).
特性
分子式 |
C93H171N35O27 |
|---|---|
分子量 |
2211.59 |
IUPAC名 |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-6-(dimethylamino)hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C93H171N35O27/c1-47(2)43-63(90(154)155)122-81(145)61(31-33-66(98)133)118-76(140)55(24-12-16-36-95)116-79(143)59(28-20-39-107-92(102)103)120-85(149)65-30-22-42-128(65)89(153)50(5)112-75(139)54(23-11-15-35-94)113-69(136)45-109-68(135)44-110-86(150)70(51(6)130)124-84(148)64(46-129)123-80(144)56(25-13-17-37-96)117-78(142)58(27-19-38-106-91(100)101)115-74(138)49(4)111-87(151)71(52(7)131)125-83(147)62(32-34-67(99)134)119-77(141)57(26-14-18-41-127(9)10)121-88(152)72(53(8)132)126-82(146)60(114-73(137)48(3)97)29-21-40-108-93(104)105/h47-65,70-72,129-132H,11-46,94-97H2,1-10H3,(H2,98,133)(H2,99,134)(H,109,135)(H,110,150)(H,111,151)(H,112,139)(H,113,136)(H,114,137)(H,115,138)(H,116,143)(H,117,142)(H,118,140)(H,119,141)(H,120,149)(H,121,152)(H,122,145)(H,123,144)(H,124,148)(H,125,147)(H,126,146)(H,154,155)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)/t48-,49-,50-,51+,52+,53+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-,71-,72-/m0/s1 |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





